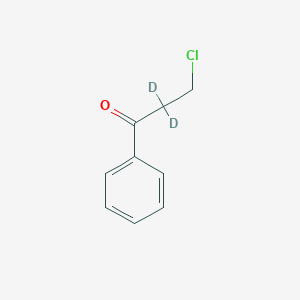
3-Chloropropiophenone(2-D2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloropropiophenone(2-D2) is a chemical compound with the molecular formula C9H9ClO. It is also known as 3-Chloro-1-phenyl-1-propanone. This compound is a key intermediate in the synthesis of various pharmaceuticals and organic compounds. It is characterized by a chlorine atom attached to the third carbon of the propiophenone structure, making it a valuable compound in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloropropiophenone can be synthesized through several methods. One common method involves the chlorination of propiophenone using chlorine gas (Cl2) in the presence of a catalyst such as aluminum trichloride (AlCl3). The reaction is carried out in a solvent like 1,2-dichloroethane, followed by low-temperature hydrolysis, water washing, and reduced pressure distillation to obtain the final product .
Another method involves the reaction of ethyl bromide with magnesium in tetrahydrofuran (THF) to form a Grignard reagent, which is then reacted with 3-chlorobenzonitrile. The intermediate product is hydrolyzed with hydrochloric acid to yield 3-Chloropropiophenone .
Industrial Production Methods
Industrial production of 3-Chloropropiophenone typically follows the chlorination method due to its high yield and selectivity. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Chloropropiophenone undergoes various chemical reactions, including:
Reduction: It can be reduced to 3-chloro-1-phenylpropanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Reduction: 3-chloro-1-phenylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized products.
Scientific Research Applications
3-Chloropropiophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: It is employed in studies involving enzyme-catalyzed reactions and biotransformation processes.
Medicine: It serves as a precursor in the synthesis of drugs such as bupropion hydrochloride, an antidepressant.
Industry: It is used in the production of fine chemicals and as a starting material for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 3-Chloropropiophenone involves its interaction with specific molecular targets and pathways. For example, in the synthesis of bupropion hydrochloride, it acts as a key intermediate that undergoes further chemical transformations. The compound’s reactivity is primarily due to the presence of the chlorine atom, which can participate in various chemical reactions, leading to the formation of different products .
Comparison with Similar Compounds
3-Chloropropiophenone can be compared with other similar compounds such as:
3-Chlorobenzophenone: Similar structure but with a benzene ring instead of a propiophenone structure.
3-Chloropropiophenone(2-D2): Deuterated version of 3-Chloropropiophenone, used in isotopic labeling studies.
3-Chloropropiophenone(2-D3): Another deuterated variant with three deuterium atoms.
The uniqueness of 3-Chloropropiophenone lies in its specific reactivity and applications in the synthesis of pharmaceuticals and fine chemicals .
Properties
Molecular Formula |
C9H9ClO |
|---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
3-chloro-2,2-dideuterio-1-phenylpropan-1-one |
InChI |
InChI=1S/C9H9ClO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2/i6D2 |
InChI Key |
KTJRGPZVSKWRTJ-NCYHJHSESA-N |
Isomeric SMILES |
[2H]C([2H])(CCl)C(=O)C1=CC=CC=C1 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


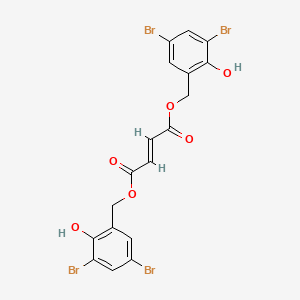
![2-[(2-Methoxyacetyl)amino]-2-methylbut-3-enoic acid](/img/structure/B13835087.png)
![tert-butyl N-[(3R)-2-methyl-4-oxopentan-3-yl]carbamate](/img/structure/B13835090.png)
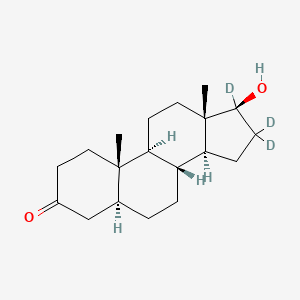



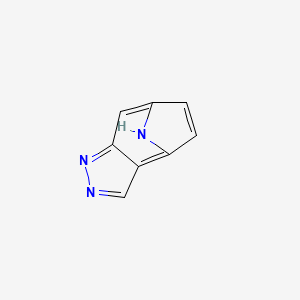
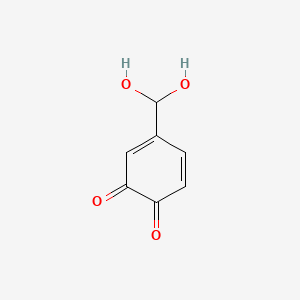
![Gal(b1-4)[NeuAc(a2-6)]a-Glc](/img/structure/B13835127.png)
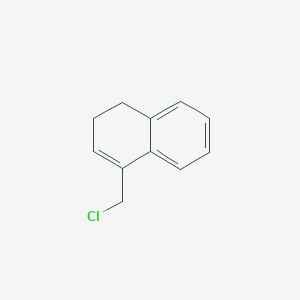
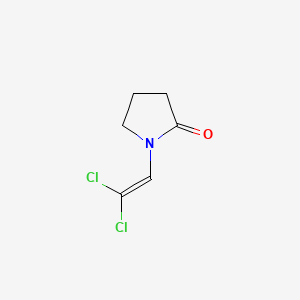
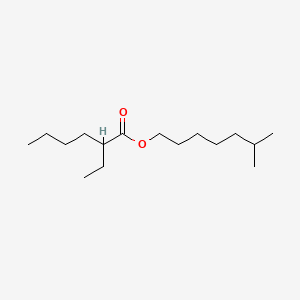
![N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]aniline](/img/structure/B13835161.png)
